
4-Chloro-2-((4-fluorobenzyl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-((4-fluorobencil)oxi)piridina es un compuesto orgánico con la fórmula molecular C12H9ClFNO. Es un derivado de la piridina, caracterizado por la presencia de un grupo cloro en la posición 4 y un grupo 4-fluorobencilo unido a través de un átomo de oxígeno en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-((4-fluorobencil)oxi)piridina generalmente implica la reacción de 4-cloropiridina con alcohol 4-fluorobencílico en presencia de una base. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para facilitar la formación del enlace éter. Las bases comunes utilizadas en esta reacción incluyen hidruro de sodio o carbonato de potasio .
Métodos de producción industrial
A escala industrial, la producción de 4-Cloro-2-((4-fluorobencil)oxi)piridina puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-((4-fluorobencil)oxi)piridina puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo cloro puede ser reemplazado por otros nucleófilos.
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Principales productos formados
Sustitución nucleofílica: Formación de piridinas sustituidas.
Oxidación: Formación de óxidos de piridina.
Reducción: Formación de aminas de piridina.
Aplicaciones Científicas De Investigación
4-Cloro-2-((4-fluorobencil)oxi)piridina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como un bloque de construcción en la síntesis de compuestos farmacéuticos.
Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Estudios biológicos: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-((4-fluorobencil)oxi)piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, en química medicinal, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías biológicas. El mecanismo exacto puede variar según la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Cloro-2-((2-fluorobencil)oxi)piridina
- 4-Cloro-2-((3-fluorobencil)oxi)piridina
- 4-Cloro-2-((4-clorobencil)oxi)piridina
Singularidad
4-Cloro-2-((4-fluorobencil)oxi)piridina es única debido al posicionamiento específico de los grupos cloro y fluorobencilo, que pueden influir en su reactividad e interacción con los objetivos biológicos. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades .
Propiedades
Número CAS |
1346707-08-1 |
|---|---|
Fórmula molecular |
C12H9ClFNO |
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
4-chloro-2-[(4-fluorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
Clave InChI |
LAMMQKABQRCVIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
